molecular formula C16H10N2OS B5857782 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde

2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde

Cat. No. B5857782
M. Wt: 278.3 g/mol
InChI Key: LEVRFAHQXJMNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde in lab experiments is its potential applications in various fields of scientific research. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. It has also shown potential in reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases.
One of the limitations of using 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde. One future direction is the study of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is the study of its potential use in combination with other drugs for the treatment of cancer and inflammation.
Conclusion:
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation in the body, and reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has been synthesized using different methods. One of the methods involves the reaction of 2-aminobenzophenone with thioacetamide in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to obtain the desired compound.
Another method involves the reaction of 2-aminothiophene with 2-chloro-1,3-benzothiazole in the presence of sodium hydride. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to obtain the desired compound.

Scientific Research Applications

2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body.
The compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown potential in reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with these diseases.

properties

IUPAC Name

2-thiophen-2-ylimidazo[2,1-a]isoquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c19-10-13-15(14-6-3-9-20-14)17-16-12-5-2-1-4-11(12)7-8-18(13)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVRFAHQXJMNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=C3C=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophen-2-ylimidazo[2,1-a]isoquinoline-3-carbaldehyde

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